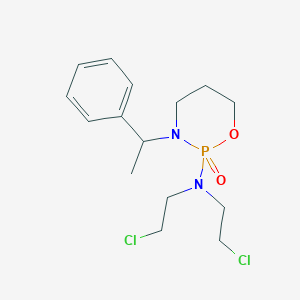
2-Chloro-3,4-dimethoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde and its derivatives has been a subject of research, highlighting methods to enhance yield and purity. For instance, a novel economical route for the synthesis of 2,4-Dimethoxybenzaldehyde, a related compound, has been developed using 1,3-dimethoxybenzene as raw material through Vilsmeier formylation with DMF directly, achieving a high yield and purity under optimized conditions (Chen Xin-zhi, 2007).
Molecular Structure Analysis
Studies have focused on the molecular structure of 2-Chloro-3,4-dimethoxybenzaldehyde and related compounds, utilizing X-ray diffraction and other analytical techniques to elucidate their configuration. The crystal structure of (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline, a compound derived from 3,4-dimethoxybenzaldehyde, reveals an E configuration with respect to the C=N bond, providing insights into the structural aspects of such derivatives (A. D. Khalaji, K. Fejfarová, & M. Dušek, 2011).
Chemical Reactions and Properties
Research on the chemical reactions and properties of 2-Chloro-3,4-dimethoxybenzaldehyde focuses on its reactivity and potential for forming new compounds. For example, its ability to form Schiff bases through condensation reactions has been documented, showcasing the compound's versatility in organic synthesis (Shang Shan, Xiao‐Juan Wang, Wei-xiao Hu, & Duanjun Xu, 2004).
Physical Properties Analysis
The physical properties of 2-Chloro-3,4-dimethoxybenzaldehyde, such as melting point, solubility, and crystal structure, have been investigated to understand its behavior in different environments and applications. These properties are crucial for designing and optimizing chemical processes involving this compound.
Chemical Properties Analysis
Investigations into the chemical properties of 2-Chloro-3,4-dimethoxybenzaldehyde include studies on its UV-Visible spectra, thermodynamic functions, and non-linear optical properties. Experimental and theoretical analyses provide comprehensive insights into its behavior in various chemical contexts. Notably, a study on its UV-Visible spectra and non-linear optical properties has highlighted its potential in material science applications (Sarvendra Kumar, R. Kumar, J. Teotia, & M. Yadav, 2015).
Scientific Research Applications
UV-Vis Spectra and Thermodynamic Functions Analysis :
- Kumar et al. (2015) conducted experimental and theoretical analysis of 2-Chloro-3,4-Dimethoxybenzaldehyde's UV-Visible spectra, providing insights into its absorption spectrum in different solvents and evaluating its non-linear optical (NLO) properties. They also calculated thermodynamic functions of the compound at different temperatures (Kumar, R. Kumar, Teotia, & Yadav, 2015).
Synthesis and Conversion to Other Compounds :
- Bloomer and Gazzillo (1989) described a novel method to prepare and convert 4-chloro-2,5-dimethoxybenzaldehyde to other chemical compounds through a three-step process, demonstrating its utility in synthetic chemistry (Bloomer & Gazzillo, 1989).
Molecular and Crystal Structure Analysis :
- Khalaji, Fejfarová, and Dušek (2011) investigated the molecular and crystal structure of a compound formed from the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline, highlighting the compound's structural characteristics (Khalaji, Fejfarová, & Dušek, 2011).
Spin-Spin Couplings Analysis :
- The N.M.R. spectra analysis by Kowalewski and Kowalewski (1965) revealed long-range coupling between the aldehyde proton and the ring proton in di-substituted benzaldehydes, including 2,3-dimethoxybenzaldehyde, providing insights into the compound's rotational dynamics (Kowalewski & Kowalewski, 1965).
Optical Studies of Metal Complexes :
- Mekkey, Mal, and Kadhim (2020) conducted a study on the synthesis and optical properties of metal complexes involving 3,4-dimethoxy benzaldehyde, revealing its potential applications in materials science (Mekkey, Mal, & Kadhim, 2020).
Practical Synthesis for Other Compounds :
- Connolly et al. (2004) developed a streamlined process for the preparation of 3,4-dimethoxy-o-toluic acid starting from 2,3-dimethoxybenzaldehyde, demonstrating its practical utility in organic synthesis (Connolly, Matchett, Mcgarry, Sukhtankar, & Zhu, 2004).
Angular Group-induced Bond Alternation Study :
- Krygowski et al. (1998) reported on the crystal and molecular structure of a compound derived from 3,4-dimethoxybenzaldehyde, contributing to the understanding of bond alternation in ortho-dimethoxybenzene derivatives (Krygowski, Piȩtka, Anulewicz, Cyrański, & Nowacki, 1998).
properties
IUPAC Name |
2-chloro-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHDJTZESXNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202515 | |
| Record name | 2-Chloroveratraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethoxybenzaldehyde | |
CAS RN |
5417-17-4 | |
| Record name | 2-Chloro-3,4-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroveratraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5417-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroveratraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroveratraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroveratraldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN4YMM777 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-Chloro-3,4-Dimethoxybenzaldehyde?
A: 2-Chloro-3,4-Dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. [] Its structure comprises a benzene ring with the following substituents:
Q2: How has computational chemistry been used to study 2-Chloro-3,4-Dimethoxybenzaldehyde?
A: Researchers have employed computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) using basis sets like 6-31+G(d,p) and 6-311++G(d,p) to optimize the structure of 2-Chloro-3,4-Dimethoxybenzaldehyde. [] These calculations provided insights into its structural characteristics and electronic properties.
Q3: What spectroscopic data is available for 2-Chloro-3,4-Dimethoxybenzaldehyde?
A: The ultraviolet (UV) absorption spectrum of 2-Chloro-3,4-Dimethoxybenzaldehyde has been recorded in various solvents, including acetone, diethyl ether, and carbon tetrachloride (CCl4). [] This experimental data, along with theoretical calculations using Time-Dependent DFT (TD-DFT), helps understand its electronic transitions and absorption characteristics.
Q4: Has 2-Chloro-3,4-Dimethoxybenzaldehyde been used in the synthesis of other compounds?
A: Yes, 2-Chloro-3,4-Dimethoxybenzaldehyde serves as a precursor in synthesizing hydrazone derivatives. It has been reacted with both 4-nitrophenylhydrazine [] and 2,4-dinitrophenylhydrazine [] to form the respective hydrazone products. These reactions are confirmed through single-crystal X-ray diffraction analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)